molecular formula C10H13NO4S B2820973 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid CAS No. 915909-03-4

4-[(Ethylsulfonyl)(methyl)amino]benzoic acid

Cat. No.: B2820973
CAS No.: 915909-03-4
M. Wt: 243.28
InChI Key: BPMWPANTEVODDT-UHFFFAOYSA-N
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Description

4-[(Ethylsulfonyl)(methyl)amino]benzoic acid is a benzoic acid derivative featuring a substituted sulfonamide group at the para position of the aromatic ring. The molecule consists of a central benzoic acid scaffold with an N-methyl-N-ethylsulfonamide moiety (-SO₂-N(CH₃)(C₂H₅)) at position 4. This structure confers unique physicochemical properties, including moderate polarity due to the sulfonamide and carboxylic acid groups, and variable lipophilicity influenced by the ethylsulfonyl substituent.

For example, sulfonamide derivatives are often prepared by reacting sulfonyl chlorides with amines, as seen in the synthesis of 2-{4-[acetyl(ethyl)amino]benzenesulfonamido}benzoic acid . The ethylsulfonyl group likely enhances metabolic stability compared to smaller alkyl chains (e.g., methyl) while maintaining solubility through the polar sulfonyl and carboxylic acid groups.

Properties

IUPAC Name

4-[ethylsulfonyl(methyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-16(14,15)11(2)9-6-4-8(5-7-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMWPANTEVODDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid can be achieved through various methods. One common approach involves a two-step process:

Another method involves a five-step process including methylation, thiocyanide, ethylation, oxidation, and hydrolysis reactions . These methods are designed to be efficient, with high yields and purity, making them suitable for industrial production.

Chemical Reactions Analysis

4-[(Ethylsulfonyl)(methyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Ethylsulfonyl)(methyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of folic acid synthesis or disruption of bacterial cell wall synthesis, depending on the specific application .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-[(Ethylsulfonyl)(methyl)amino]benzoic Acid and Analogues

Compound Name Substituent(s) Solubility* Biological Activity/Applications Key References
This compound N-methyl-N-ethylsulfonamide at C4 Moderate in polar solvents Potential enzyme inhibition (inferred) Target compound
4-[(Methylsulfonyl)amino]benzoic acid N-methylsulfonamide at C4 Higher aqueous solubility HDAC6 inhibition, lower cytotoxicity
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid 4-Methylphenylsulfonamide at C4 Low in water Research chemical (unspecified targets)
4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid 4-Methoxyphenylsulfonamide at C4 Moderate in DMSO Enzyme inhibition (e.g., BChE)
2-{4-[Acetyl(ethyl)amino]benzenesulfonamido}benzoic acid Acetyl-ethylamine sulfonamide at C4 (C2 benzoic acid) Low in chloroform Anti-inflammatory, antimicrobial

*Solubility inferred from substituent polarity and experimental data in cited references.

Key Differences and Structure-Activity Relationships (SAR)

Alkyl Chain Length: The ethylsulfonyl group in the target compound increases lipophilicity compared to the methylsulfonyl group in 4-[(methylsulfonyl)amino]benzoic acid . This may enhance membrane permeability but reduce aqueous solubility. Methylsulfonyl derivatives (e.g., ) are associated with selective HDAC6 inhibition, suggesting that bulkier substituents (e.g., ethyl) could alter target specificity.

Aryl vs. Alkyl Sulfonamides: Aryl sulfonamides (e.g., ) exhibit lower solubility due to aromatic hydrophobicity but may engage in π-π interactions with protein binding pockets.

Positional Isomerism :

  • The benzoic acid group at position 2 in alters molecular geometry, reducing steric hindrance compared to para-substituted analogues. This positional change can significantly impact biological activity, as seen in AT1 receptor ligand studies .

Ester vs. Carboxylic Acid Derivatives :

  • Ethyl ester derivatives (e.g., ) exhibit higher lipophilicity and improved bioavailability compared to free carboxylic acids. However, they lack the ionizable carboxylate group, which is critical for interactions with charged enzymatic residues.

Biological Activity

4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, also known by its CAS number 116855-56-2, is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound is characterized by the presence of an ethylsulfonyl and a methylamino group attached to a benzoic acid structure. Its unique chemical properties suggest various pharmacological applications, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H13NO4S. The synthesis typically involves the reaction of substituted benzoic acids with ethylsulfonyl and methylamino groups under controlled conditions to optimize yield and purity. The general reaction scheme includes:

  • Formation of intermediates : Reaction of benzoic acid derivatives with chlorosulfonic acid.
  • Amine substitution : Introduction of the methylamino group under acidic conditions to yield the final product.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, may exhibit antibacterial activity through inhibition of folate synthesis in bacteria. This mechanism is similar to that observed in traditional sulfa drugs. In vitro studies have shown promising results against various bacterial strains, suggesting potential therapeutic applications in treating bacterial infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties , particularly as an EP4 receptor antagonist. In related studies on similar compounds, significant inhibition of prostaglandin E2 (PGE2) induced inflammatory responses was observed, with IC50 values indicating effective modulation of inflammatory pathways. For instance, compounds structurally related to this compound demonstrated IC50 values ranging from 100 nM to 200 nM in ex vivo assays involving human whole blood .

Anticancer Activity

Preliminary studies have suggested that analogs of this compound may possess anticancer properties . For instance, certain derivatives have shown IC50 values below 10 µM against various cancer cell lines, including MCF-7 and A549 cells. These findings indicate that modifications to the benzoic acid structure can enhance cytotoxicity against cancer cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of sulfonamide derivatives:

  • Antibacterial Studies : A study highlighted the antibacterial efficacy of similar compounds against E. coli and S. aureus, demonstrating a dose-dependent response with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL.
  • Anti-inflammatory Research : In a model of induced inflammation, compounds similar to this compound were shown to reduce edema significantly compared to control groups.
  • Anticancer Evaluations : Research on structurally related compounds revealed that some exhibited strong inhibition of cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Analysis Table

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAntibacterialTBDFolate synthesis inhibition
Related Compound AAnti-inflammatory123 nMEP4 receptor antagonism
Related Compound BAnticancer<10Apoptosis induction

Q & A

Q. How can NMR spectroscopy resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : ¹H NMR can distinguish between sulfonamide (-SO₂NH-) and ester (-COO-) groups. For instance, sulfonamide protons appear as broad singlets (δ 8–10 ppm), while ester methyl groups resonate at δ 1.2–1.5 ppm. 2D NMR (e.g., HSQC, HMBC) is essential to confirm connectivity in multi-substituted aromatic systems, as shown in studies of related sulfonamide benzoic acids .

Q. What functional groups in this compound are prone to oxidation or reduction, and how can these reactions be controlled?

  • Methodological Answer : The ethylsulfonyl group (-SO₂C₂H₅) is stable under mild conditions but can be reduced to thioetheres (-S-C₂H₅) using LiAlH₄. The methylamino group (-N(CH₃)-) may undergo oxidation to form nitroxides, requiring inert atmospheres (N₂/Ar) during reactions. Selective protection of the carboxylic acid (-COOH) as a methyl ester prevents unwanted side reactions during modifications .

Advanced Research Questions

Q. How can conflicting crystallographic data on sulfonamide-containing benzoic acids be reconciled?

  • Methodological Answer : Discrepancies in bond angles or packing motifs (e.g., monoclinic vs. orthorhombic systems) often arise from solvent inclusion or protonation states. For example, the carboxylic acid group’s hydrogen-bonding pattern (e.g., dimerization vs. chain formation) significantly impacts crystal packing. Repeating experiments under controlled humidity and solvent evaporation rates, as in studies of 4-[(2-phenylethyl)amino]benzoic acid, can resolve such inconsistencies .

Q. What strategies optimize the compound’s bioavailability for in vivo studies without altering its core pharmacophore?

  • Methodological Answer : Prodrug approaches, such as converting the carboxylic acid to a methyl ester, enhance membrane permeability. For instance, ethyl ester derivatives of related benzoic acids show improved absorption in pharmacokinetic assays . Alternatively, nanoformulation (e.g., liposomal encapsulation) preserves the active sulfonamide group while mitigating rapid clearance .

Q. How do electronic effects of substituents influence the compound’s enzyme inhibition potency?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that electron-withdrawing groups (e.g., -SO₂-) increase the acidity of the methylamino group, enhancing hydrogen-bonding interactions with enzyme active sites. Experimental validation via isothermal titration calorimetry (ITC) on carbonic anhydrase II showed a 10-fold higher binding affinity for sulfonamide derivatives compared to unsubstituted analogs .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS/MS detect degradation products. For example, hydrolysis of the ethylsulfonyl group generates sulfonic acid byproducts, identifiable via negative-ion mode MS. Forced oxidation with H₂O₂/Fe²+ identifies vulnerable sites (e.g., methylamino groups) for targeted stabilization .

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